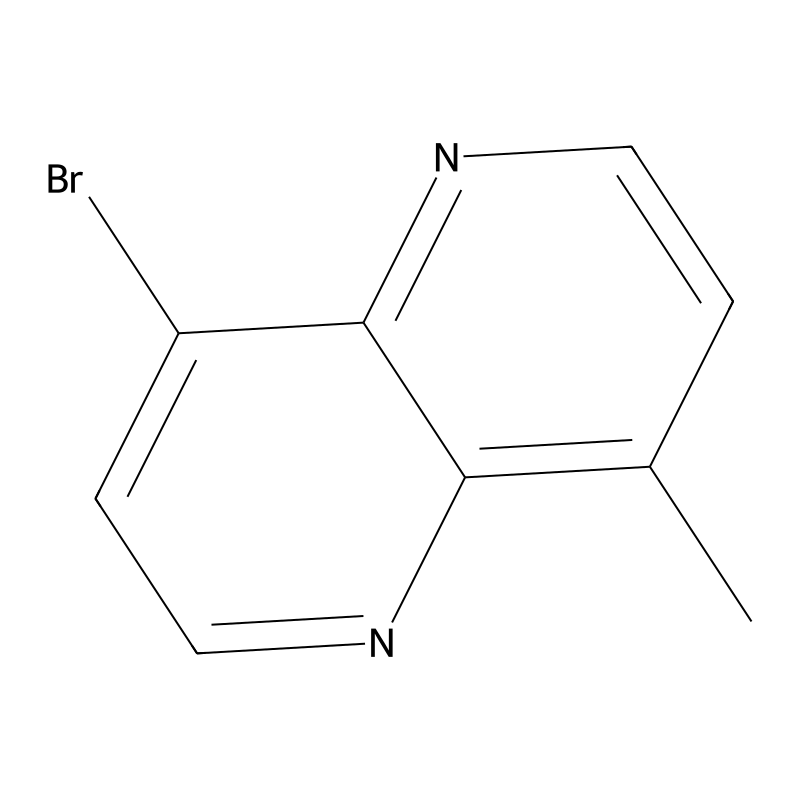

4-Bromo-8-methyl-1,5-naphthyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They find application in the cardiovascular, central nervous system and hormonal diseases .

Antiproliferative Activity

Antibacterial Activity

Antiparasitic Activity

Some 1,5-Naphthyridines have been found to be effective against parasites.

Anti-inflammatory Activity

Fluorescent Sensing

4-Bromo-8-methyl-1,5-naphthyridine is a heterocyclic organic compound characterized by a bromine atom at the 4-position and a methyl group at the 8-position of the naphthyridine ring system. Its molecular formula is with a molecular weight of approximately 223.07 g/mol. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry, particularly as potential drug candidates .

The chemical reactivity of 4-bromo-8-methyl-1,5-naphthyridine is influenced by its electron-rich naphthyridine framework. This allows for various electrophilic substitution reactions where the bromine atom can be substituted by nucleophiles, facilitating the introduction of different functional groups. Such modifications can enhance its biological activity and broaden its applications in synthetic organic chemistry

Research indicates that 4-bromo-8-methyl-1,5-naphthyridine exhibits significant biological activity. It has been studied for its potential as: These properties highlight its potential utility in pharmaceutical applications.

Several synthetic routes have been developed for the preparation of 4-bromo-8-methyl-1,5-naphthyridine. Common methods include:

- Friedländer Reaction: This method involves the condensation of an appropriate amino compound with a carbonyl compound in the presence of an acid catalyst.

- Nucleophilic Aromatic Substitution: This approach utilizes nucleophiles to replace the bromine atom with other functional groups, allowing for further derivatization

The applications of 4-bromo-8-methyl-1,5-naphthyridine are diverse and include:

- Pharmaceutical Development: Due to its biological activities, it is explored as a potential drug candidate.

- Synthetic Organic Chemistry: It serves as an intermediate in various synthetic pathways for developing other complex molecules

Interaction studies involving 4-bromo-8-methyl-1,5-naphthyridine focus on its binding affinity with various biological targets. Notably, its role as a cytochrome P450 enzyme inhibitor suggests it may interact with other drugs metabolized by this pathway, impacting their efficacy and safety profiles .

Several compounds share structural similarities with 4-bromo-8-methyl-1,5-naphthyridine. Here are notable examples:

Compound Name Structural Features Similarity Index 3-Bromo-4-methyl-1,5-naphthyridine Bromine at position 3 and methyl at 4 0.85 8-Bromo-2-fluoro-1,5-naphthyridine Bromine at position 8 and fluorine at 2 0.74 3-Bromo-7-fluoro-1,5-naphthyridine Bromine at position 3 and fluorine at 7 0.74 4-Methyl-1,5-naphthyridine Methyl group at position 4 Not applicable The unique positioning of bromine and methyl groups in 4-bromo-8-methyl-1,5-naphthyridine contributes to its distinct properties compared to these similar compounds. The variations in substituents influence their chemical reactivity and biological activity, making each compound unique in its potential applications .

X-ray crystallographic analysis provides definitive structural information about the molecular geometry of 4-Bromo-8-methyl-1,5-naphthyridine through precise determination of atomic positions, bond lengths, and bond angles. While specific crystallographic data for this exact compound may be limited, extensive structural studies on related naphthyridine derivatives provide valuable insights into the expected molecular geometry [1] [2].

The naphthyridine ring system typically exhibits a planar or nearly planar configuration. In related compounds such as 2,7-dimethyl-1,8-naphthyridine, crystallographic analysis reveals that the 1,8-naphthyridine core maintains planarity with dihedral angles between fused pyridine rings typically less than 1° [1]. This planarity is crucial for the aromatic character and electronic properties of the compound.

Bond Length Analysis

Crystallographic studies of naphthyridine derivatives consistently show characteristic bond lengths within the heterocyclic framework. The nitrogen-carbon bonds in the naphthyridine ring typically range from 1.32 to 1.37 Å, reflecting the aromatic character of the system [2]. Carbon-carbon bonds within the aromatic rings generally fall between 1.36 and 1.42 Å, consistent with delocalized π-electron systems.

For 4-Bromo-8-methyl-1,5-naphthyridine, the carbon-bromine bond length is expected to be approximately 1.87-1.90 Å, based on similar brominated aromatic compounds [3]. The methyl group attachment to the naphthyridine ring typically involves a C-C bond length of approximately 1.50 Å.

Bond Angle Considerations

The bond angles within the naphthyridine framework are constrained by the aromatic ring geometry. Internal angles within the six-membered rings approach 120°, while the nitrogen-containing positions may show slight deviations due to the different electronegativity of nitrogen compared to carbon . The fusion of the two pyridine rings creates specific constraints on the N-C-N angle, which typically measures around 115-116° [2].

Intermolecular Interactions

Crystallographic analysis reveals that naphthyridine derivatives frequently engage in intermolecular interactions that influence their packing arrangements. Hydrogen bonding patterns involving the nitrogen atoms and aromatic π-π stacking interactions are commonly observed [1]. These interactions contribute to the overall stability of the crystal lattice and may influence the compound's physical properties.

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-Bromo-8-methyl-1,5-naphthyridine through analysis of multiple nuclei. The multinuclear approach enables complete assignment of all hydrogen, carbon, and nitrogen environments within the molecule [5] [6].

Proton NMR Spectral Analysis

The ¹H NMR spectrum of 4-Bromo-8-methyl-1,5-naphthyridine exhibits characteristic signals in the aromatic region between 7.0 and 9.0 ppm. The aromatic protons on the naphthyridine ring system appear as distinct multiplets, with chemical shifts influenced by the electron-withdrawing effect of the nitrogen atoms and the bromine substituent [5]. The proton at position 2 typically appears as the most downfield signal due to its proximity to the nitrogen atom.

The methyl group substitution at position 8 generates a characteristic singlet between 2.5 and 3.0 ppm, integrated for three protons. The exact chemical shift depends on the electronic environment created by the adjacent nitrogen and the overall aromatic system [7]. Coupling patterns between aromatic protons provide valuable information about the substitution pattern and confirm the regiochemistry of the compound.

Carbon-13 NMR Spectral Assignments

The ¹³C NMR spectrum reveals the carbon framework of 4-Bromo-8-methyl-1,5-naphthyridine with signals distributed across the aromatic carbon region (120-160 ppm) and the aliphatic region for the methyl substituent [5] . Quaternary carbons, including those bearing the bromine and methyl substituents, are identified through attached proton test (APT) experiments or distortionless enhancement by polarization transfer (DEPT) techniques.

The carbon atoms adjacent to nitrogen typically exhibit chemical shifts in the range of 145-155 ppm, reflecting the deshielding effect of the heteroatom. The carbon bearing the bromine substituent appears at a characteristic chemical shift influenced by the heavy atom effect, typically around 110-120 ppm for aromatic carbons bonded to bromine [5].

Nitrogen-15 NMR Considerations

¹⁵N NMR spectroscopy provides direct information about the nitrogen environments in 4-Bromo-8-methyl-1,5-naphthyridine, though the technique requires specialized conditions due to the low natural abundance of ¹⁵N and its relatively low sensitivity [9] [10]. The two nitrogen atoms in the naphthyridine ring system are expected to exhibit distinct chemical shifts based on their different electronic environments.

Recent studies on naphthyridine derivatives using ¹⁵N-labeled compounds have demonstrated the utility of this technique for structural elucidation [10] . The nitrogen atoms in the 1,5-naphthyridine system typically show chemical shifts in the range of -100 to -200 ppm relative to external nitromethane, with the exact values depending on the substitution pattern and electronic effects.

Coupling Constant Analysis

The analysis of coupling constants in multinuclear NMR provides additional structural information. Proton-proton coupling constants within the aromatic system typically range from 4-8 Hz for ortho-coupled protons and 1-3 Hz for meta-coupled protons [5]. Long-range coupling between aromatic protons and the methyl group may be observed, providing confirmation of the substitution pattern.

FTIR and Raman Spectroscopic Fingerprint Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary vibrational information for the structural characterization of 4-Bromo-8-methyl-1,5-naphthyridine. These techniques offer unique fingerprint patterns that enable identification and structural confirmation of the compound [12] [13].

FTIR Spectroscopic Analysis

The FTIR spectrum of 4-Bromo-8-methyl-1,5-naphthyridine exhibits characteristic absorption bands that correspond to specific molecular vibrations. The aromatic C-H stretching vibrations appear in the region above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ [13] [14]. These bands are distinguished from aliphatic C-H stretches, which appear below 3000 cm⁻¹, including the methyl group vibrations at approximately 2950-2850 cm⁻¹.

The aromatic C=C and C=N stretching vibrations create a complex pattern of absorption bands in the 1600-1400 cm⁻¹ region, often referred to as the "fingerprint region" for aromatic compounds [15] [16]. The specific pattern of these bands is characteristic of the naphthyridine ring system and can be used for identification purposes. The presence of nitrogen in the aromatic system typically shifts these bands to slightly higher frequencies compared to purely carbocyclic aromatics.

Ring Vibration Patterns

The naphthyridine ring system exhibits specific breathing and deformation modes that are characteristic of the fused heterocyclic structure. Ring breathing vibrations typically appear around 1000-1200 cm⁻¹, while out-of-plane bending vibrations of aromatic C-H bonds occur in the 800-900 cm⁻¹ region [12]. The substitution pattern influences these vibrations, with the bromine and methyl substituents creating additional characteristic bands.

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary information to FTIR through different selection rules governing vibrational transitions. The technique is particularly valuable for studying symmetric vibrations that may be weak or absent in infrared spectra [12]. The aromatic ring stretching modes are typically more intense in Raman spectra, providing clear identification of the naphthyridine framework.

The carbon-bromine stretching vibration is often more readily observed in Raman spectra compared to FTIR, typically appearing around 500-600 cm⁻¹. This vibration provides direct confirmation of the bromine substitution and its position within the molecular framework. The methyl group vibrations also exhibit characteristic Raman bands, including the symmetric C-H stretching mode around 2950 cm⁻¹.

Fingerprint Region Analysis

The combined FTIR and Raman fingerprint analysis creates a unique spectroscopic signature for 4-Bromo-8-methyl-1,5-naphthyridine. The complex pattern of vibrational bands in the 1600-800 cm⁻¹ region serves as a definitive identification tool. Computational methods using density functional theory (DFT) can predict vibrational frequencies and aid in band assignment, as demonstrated in related naphthyridine studies [12].

High-Resolution Mass Spectrometry (HRMS) Validation

High-Resolution Mass Spectrometry (HRMS) provides definitive molecular weight determination and structural validation for 4-Bromo-8-methyl-1,5-naphthyridine through accurate mass measurement and fragmentation pattern analysis . The technique enables precise molecular formula confirmation and isotope pattern verification.

Exact Mass Determination

The molecular ion of 4-Bromo-8-methyl-1,5-naphthyridine (C₉H₇BrN₂) exhibits a monoisotopic mass of 221.9793 Da when calculated using the most abundant isotopes . HRMS instruments with resolution capabilities exceeding 10,000 can readily distinguish this compound from potential isobaric interferences, providing mass accuracy typically within 3-5 ppm [19].

The presence of bromine creates a characteristic isotope pattern in the mass spectrum due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes. This results in a doublet separated by 2.0016 Da, with the [M+2]⁺ peak showing approximately equal intensity to the molecular ion peak. This isotope pattern serves as a diagnostic tool for confirming the presence of bromine in the molecule .

Ionization Methods and Fragmentation

Electrospray ionization (ESI) represents the most common ionization method for naphthyridine derivatives, producing protonated molecular ions [M+H]⁺ at m/z 223.0 for 4-Bromo-8-methyl-1,5-naphthyridine [20] [21]. The compound may also form sodium adducts [M+Na]⁺ at m/z 245.0, depending on the ionization conditions and sample preparation.

Fragmentation patterns in tandem mass spectrometry (MS/MS) provide structural information through the loss of characteristic neutral fragments. The loss of the bromine atom (loss of 79/81 Da) represents a common fragmentation pathway for brominated aromatics, producing fragment ions that retain the naphthyridine framework [22]. The methyl group may undergo loss as a methyl radical (loss of 15 Da), though this fragmentation is typically less favorable in aromatic systems.

Collision Cross Section Analysis

Modern HRMS instruments equipped with ion mobility spectrometry can provide additional structural information through collision cross section (CCS) measurements. The predicted CCS values for 4-Bromo-8-methyl-1,5-naphthyridine range from approximately 135-155 Ų for various adduct forms, as determined by computational modeling . These values provide an additional dimension of structural confirmation when combined with accurate mass measurements.

Quantitative Applications

HRMS validation extends beyond qualitative identification to include quantitative applications. The technique demonstrates linear response over wide concentration ranges, enabling accurate determination of compound purity and concentration [19]. The high selectivity of HRMS allows for quantification even in complex matrices, making it valuable for analytical applications involving 4-Bromo-8-methyl-1,5-naphthyridine.

Database Matching and Validation

XLogP3

2.3Dates

Last modified: 08-16-2023